
4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-2’-phenethylbutyrophenone hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dimethylamino group, a phenethyl group, and a butyrophenone backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2’-phenethylbutyrophenone hydrochloride typically involves the reaction of 4-(Dimethylamino)benzaldehyde with phenethylmagnesium bromide, followed by the addition of butyrophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of 4-(Dimethylamino)-2’-phenethylbutyrophenone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
4-(Dimethylamino)-2’-phenethylbutyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Dimethylamino)-2’-phenethylbutyrophenone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
作用机制
The mechanism of action of 4-(Dimethylamino)-2’-phenethylbutyrophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but differs in the aldehyde functionality.
Phenethylamine: Contains the phenethyl group but lacks the butyrophenone backbone.
Uniqueness
4-(Dimethylamino)-2’-phenethylbutyrophenone hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
7428-73-1 |
|---|---|
分子式 |
C20H26ClNO |
分子量 |
331.9 g/mol |
IUPAC 名称 |
dimethyl-[4-oxo-4-[2-(2-phenylethyl)phenyl]butyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-21(2)16-8-13-20(22)19-12-7-6-11-18(19)15-14-17-9-4-3-5-10-17;/h3-7,9-12H,8,13-16H2,1-2H3;1H |
InChI 键 |
FRQDXKKFIXSNHH-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCC(=O)C1=CC=CC=C1CCC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


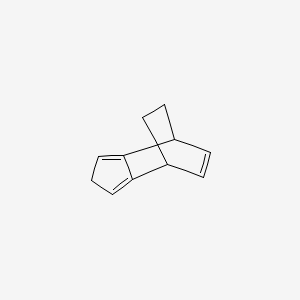
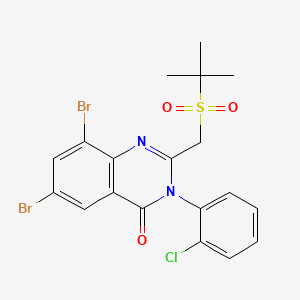
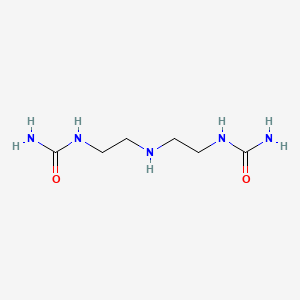
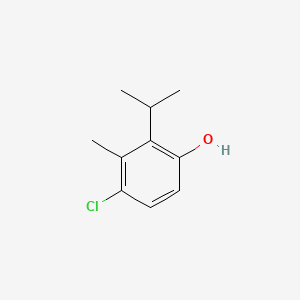
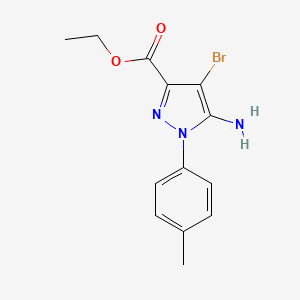

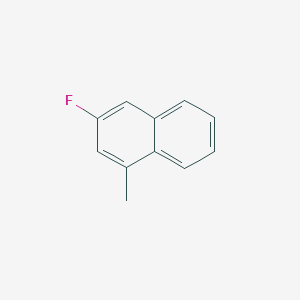
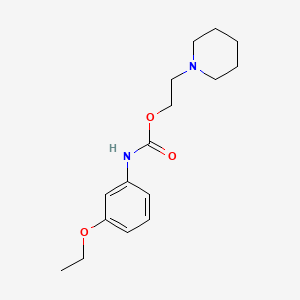
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
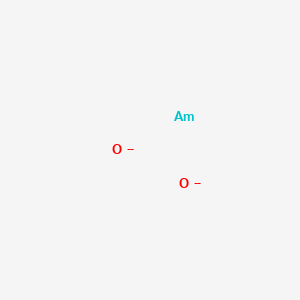
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)

